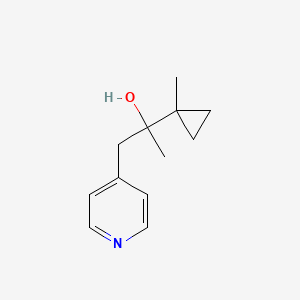

2-(1-Methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol

Description

Properties

IUPAC Name |

2-(1-methylcyclopropyl)-1-pyridin-4-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-11(5-6-11)12(2,14)9-10-3-7-13-8-4-10/h3-4,7-8,14H,5-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXBFMMRBXAZPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C(C)(CC2=CC=NC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol typically involves the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.

Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with an appropriate electrophile.

Formation of the Propanol Moiety: The propanol moiety can be introduced through a reduction reaction, where a suitable precursor is reduced to form the alcohol group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into various alcohols or hydrocarbons.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halides, acids, and bases under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield various alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests potential applications in drug development, particularly due to its pyridine and cyclopropyl moieties, which are known to enhance biological activity.

Antidepressant Activity

Research indicates that compounds with similar structures can exhibit antidepressant effects by modulating neurotransmitter systems. A study demonstrated that derivatives of cyclopropyl alcohols showed promise in enhancing serotonin levels, which could be beneficial for treating depression .

Neuroprotective Effects

The presence of the pyridine ring may contribute to neuroprotective properties. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's .

Anticancer Properties

Initial investigations into the compound's analogs reveal potential anticancer activity, particularly against specific cancer cell lines. The mechanism may involve the inhibition of cell proliferation and induction of apoptosis .

Pharmacological Applications

Pharmacological studies are crucial for understanding the therapeutic potential of this compound.

Receptor Binding Studies

The compound may interact with various receptors involved in neurotransmission. Preliminary binding studies suggest it could act as a modulator for GABAergic and dopaminergic systems, which are crucial for mood regulation and cognitive functions .

Analgesic Properties

Similar compounds have been noted for their analgesic effects. Research into the pharmacodynamics of this compound could reveal its efficacy in pain management therapies .

Industrial Applications

Beyond medicinal uses, this compound may find applications in various industrial sectors.

Chemical Synthesis

Due to its unique structure, this compound can serve as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical chemistry .

Agricultural Chemicals

The compound may also have potential as a precursor for developing agrochemicals aimed at pest control or plant growth regulation due to its biological activity profile .

Case Studies

Several case studies have been conducted to explore the effectiveness of compounds similar to this compound:

- Observational Study on Antidepressant Effects : A recent observational study highlighted the potential antidepressant properties of cyclopropyl compounds, showing significant improvement in patients' mood when treated with related substances .

- Neuroprotective Research : A case study focusing on neuroprotective agents found that certain pyridine derivatives could significantly reduce neuronal death in models of neurodegeneration, indicating a promising avenue for further research involving this compound .

- Cancer Cell Line Studies : Investigations into the anticancer properties revealed that specific analogs inhibited proliferation in breast cancer cell lines, suggesting a need for further exploration into this compound's therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(1-Methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

2-(1-Methylcyclopropyl)-1-(pyridin-3-yl)propan-2-ol: Similar structure with the pyridine ring at the 3-position.

2-(1-Methylcyclopropyl)-1-(pyridin-2-yl)propan-2-ol: Similar structure with the pyridine ring at the 2-position.

2-(Cyclopropyl)-1-(pyridin-4-yl)propan-2-ol: Lacks the methyl group on the cyclopropyl ring.

Uniqueness

2-(1-Methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol is unique due to the specific positioning of the methylcyclopropyl group and the pyridine ring, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

2-(1-Methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol, with the molecular formula and a molecular weight of 191.27 g/mol, is an organic compound characterized by its unique structural features, including a cyclopropyl group and a pyridine moiety. This compound has garnered attention for its potential biological activities, which are explored in various fields such as medicinal chemistry and pharmacology.

Structural Characteristics

The structure of this compound can be represented as follows:

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.

- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes that could be relevant in disease pathways.

- Receptor Interaction : The compound's structure suggests it may interact with various biological receptors, potentially modulating their activity.

The mechanism of action for this compound likely involves binding to specific molecular targets such as enzymes or receptors. This interaction can lead to modulation of biochemical pathways, which underlies its biological effects.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique aspects of this compound:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-(1-Methylcyclopropyl)-1-(pyridin-3-yl)propan-2-ol | Pyridine at the 3-position | Different receptor interaction profile |

| 2-(Cyclopropyl)-1-(pyridin-4-yl)propan-2-ol | Lacks methyl group on cyclopropane | Potentially different reactivity |

| 3-(Pyridin-4-yl)-3-hydroxybutanamide | Contains amide instead of alcohol | Exhibits different biological activities |

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds and provided insights into the potential applications of this compound:

- Antimicrobial Activity : Research has shown that derivatives with similar structures exhibit minimum inhibitory concentrations (MICs) against various pathogens, including resistant strains like MRSA. For instance, compounds with a pyridine ring have been noted for their effectiveness against Mycobacterium tuberculosis .

- Enzyme Inhibition Studies : A study focused on enzyme interactions revealed that certain analogs could effectively inhibit enzymes involved in metabolic pathways related to cancer progression .

- Pharmacological Applications : The compound is being explored as a lead candidate in drug development due to its favorable pharmacokinetic properties and interaction profiles with biological targets .

Q & A

Q. What are the recommended synthetic pathways for 2-(1-Methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol in academic laboratories?

A multi-step approach is typically employed, starting with cyclopropane ring formation via Simmons-Smith or analogous reactions, followed by coupling to a pyridine moiety using cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution. Intermediate purification via column chromatography and final product validation using NMR (1H/13C) and mass spectrometry are critical. Structural analogs in antifungal patents (e.g., B.1.31 and B.1.32) suggest similar synthetic strategies involving hydroxyl-protection/deprotection steps .

Q. Which spectroscopic and crystallographic methods are essential for structural characterization?

- NMR Spectroscopy : 1H NMR for methylcyclopropyl and pyridyl proton environments; 13C NMR for quaternary carbon verification.

- X-ray Crystallography : SHELX programs (SHELXL/SHELXS) enable high-resolution structural determination, particularly for resolving stereochemistry and hydrogen-bonding networks (e.g., intramolecular O–H⋯O interactions observed in related propan-2-ol derivatives) .

- IR Spectroscopy : Confirms hydroxyl (3200–3600 cm⁻¹) and pyridyl C–N (1600–1500 cm⁻¹) stretches.

Q. What safety protocols are critical for handling this compound?

Follow GHS guidelines for acute toxicity (oral/inhalation Category 4) and skin/eye irritation (Category 2):

- Use PPE (gloves, goggles), fume hoods, and avoid aerosol formation.

- Store at 2–8°C in sealed containers.

- Disposal via certified hazardous waste facilities to prevent environmental release .

Advanced Research Questions

Q. How can stereochemical outcomes be optimized during synthesis?

- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) for enantioselective cyclopropanation.

- Analytical Validation : Use chiral HPLC or circular dichroism (CD) to assess enantiopurity. X-ray diffraction (via SHELXL) resolves absolute configuration, as demonstrated in analogous U-shaped propan-2-ol derivatives .

Q. What strategies resolve discrepancies between computational predictions and experimental pharmacological data?

- Metabolic Stability Assays : Evaluate cytochrome P450 interactions using liver microsomes (e.g., methods applied to Enasidenib in ).

- Docking Studies : Compare binding affinities with structural analogs (e.g., triazole-containing antifungals in ) to identify steric/electronic mismatches .

Q. How can researchers address low solubility in aqueous media for in vitro studies?

- Co-solvent Systems : Use DMSO/water mixtures (<5% v/v) to maintain compound stability.

- Prodrug Derivatization : Introduce phosphate or acetyl groups at the hydroxyl position, inspired by prodrug strategies for similar alcohols .

Q. What experimental designs mitigate batch-to-batch variability in biological activity?

- Quality Control : Implement strict NMR purity thresholds (>98%) and LC-MS tracking of degradation products.

- Crystallographic Batch Analysis : Compare unit cell parameters (via SHELXL refinement) to confirm structural consistency across batches .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across cell lines?

- Dose-Response Profiling : Use Hill slope analysis to differentiate target-specific vs. off-target effects.

- Metabolomic Screening : Identify cell line-specific metabolic inactivation pathways (e.g., glucuronidation) using LC-HRMS, as applied to related indole-propanol derivatives .

Q. Why might X-ray crystallography and DFT calculations yield divergent conformational predictions?

- Crystal Packing Effects : Intermolecular forces (e.g., C–H⋯O bonds) in the solid state may stabilize non-equilibrium conformers.

- Solvent Relaxation : Include implicit solvent models (e.g., PCM) in DFT to account for solution-phase dynamics .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.